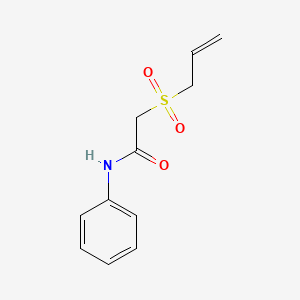
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide, also known as CN-1, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the cyanoacrylamide family of compounds, which are known for their ability to form strong covalent bonds with proteins and other biomolecules.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a cross-linking agent to study protein-protein interactions and to map protein structures. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been used to develop new diagnostic tools for diseases such as cancer and Alzheimer's disease. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide forms covalent bonds with proteins and other biomolecules through a process known as Michael addition. This results in the formation of a stable adduct that can be used to study protein structure and function. The covalent bond formed by 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is irreversible, making it a useful tool for studying long-lived protein complexes.
Biochemical and Physiological Effects:
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its ability to form stable covalent bonds with proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is relatively easy to synthesize and can be obtained in high yields with good purity. However, one limitation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide in the laboratory.
Direcciones Futuras
There are many potential future directions for research involving 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide has also shown promise as a potential antibiotic, and further research in this area could lead to the development of new treatments for bacterial infections. In addition, 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide could be used to study the structure and function of other biomolecules, such as nucleic acids and lipids. Overall, the unique properties of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide involves the reaction of 2-chloro-5-nitroaniline with cyanoacetic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide. The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Propiedades
IUPAC Name |
(Z)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-2-1-8(14(16)17)4-6(9)3-7(5-12)10(13)15/h1-4H,(H2,13,15)/b7-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGOGSKIWSGEW-CLTKARDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-2-cyanoacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


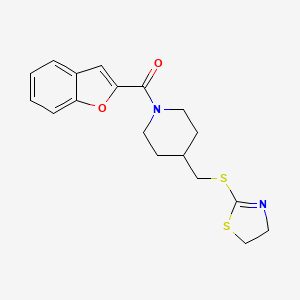
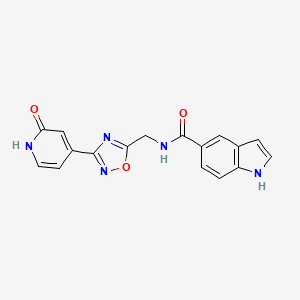
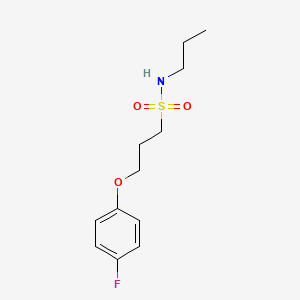
![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)
![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)

![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)
![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)
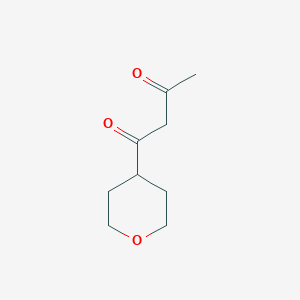
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2413081.png)

